![molecular formula C18H15NO5S B2507209 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034332-99-3](/img/structure/B2507209.png)

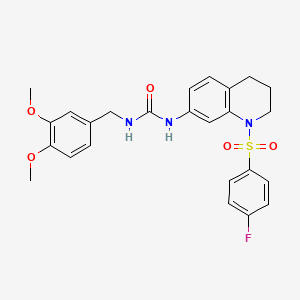

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

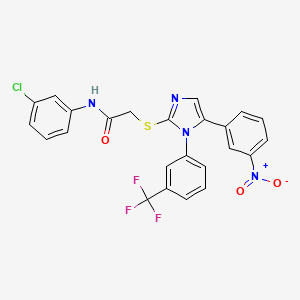

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives have been synthesized and evaluated in various studies for their potential applications, focusing on their chemical reactivity and synthesis pathways. For example, the synthesis and characterization of certain triazole Schiff base and amine derivatives, showcasing significant antiurease and antioxidant activities, highlight the versatile chemical reactivity and potential therapeutic applications of compounds related to this compound. These studies provide insights into the synthesis routes and the bioactivity of such compounds, underlining their importance in medicinal chemistry and biochemistry research (Sokmen et al., 2014).

Biochemical Applications

Research on the analogues of furan-amidines, including those with structural similarities to this compound, has shown potential in inhibiting NQO2, an enzyme associated with cancer chemotherapy and malaria treatment. These studies explore the biochemical applications of such compounds, demonstrating their potential in disease treatment and management. The structure-activity relationship analysis further aids in understanding the mechanisms behind their bioactivity, offering a foundation for the development of novel therapeutic agents (Alnabulsi et al., 2018).

Material Science and Polymer Synthesis

In the field of material science, the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block reveals the applications of furan derivatives in creating sustainable materials. The enzymatic polymerization process and the characterization of the resulting furan polyesters underscore the role of furan and thiophene derivatives in advancing green chemistry and biodegradable material production. Such research demonstrates the versatility of this compound related compounds in synthesizing new materials with potential applications in various industries (Jiang et al., 2014).

Photovoltaic and Electronic Applications

Further research into phenothiazine derivatives with various conjugated linkers, such as furan and thiophene, for use in dye-sensitized solar cells, highlights the potential of these compounds in renewable energy technologies. The examination of different conjugated linkers' effects on the performance of solar cells demonstrates the significance of structural variations in optimizing the efficiency of photovoltaic devices. This area of study not only expands the scientific understanding of organic photovoltaic materials but also opens new pathways for the development of more efficient and sustainable energy solutions (Kim et al., 2011).

Mécanisme D'action

Furan derivatives

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to possess a wide range of biological activities .

Thiophene derivatives

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .

Benzodioxole derivatives

Benzodioxole is a type of ether that is often used as a building block in organic synthesis .

Carboxamide derivatives

Carboxamides (R-CO-NR’R’‘) are a group of compounds containing a functional group with the structure R-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms. The carboxamide group can act as a bioisostere for the ester group, altering physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c20-17(12-5-6-13-14(9-12)24-11-23-13)19-10-18(21,15-3-1-7-22-15)16-4-2-8-25-16/h1-9,21H,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIHHAMQSIBACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)